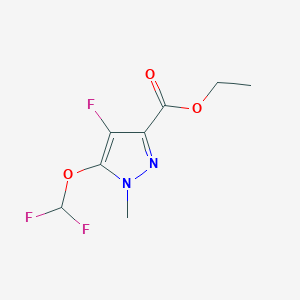

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethoxy (-OCF$_2$H) group at position 5, a fluorine atom at position 4, and a methyl group at position 1 of the pyrazole ring. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Fluorination at positions 4 and 5 is strategically designed to improve metabolic stability, lipophilicity, and binding affinity to biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C8H9F3N2O3 |

|---|---|

Molecular Weight |

238.16 g/mol |

IUPAC Name |

ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 |

InChI Key |

KXFOOFCDKCLOPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1F)OC(F)F)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation reactions. A common strategy involves reacting ethyl 3-ketoesters (e.g., ethyl acetoacetate) with methylhydrazine under acidic conditions. For example:

This step achieves moderate yields (45–60%) and requires careful pH control to avoid side products like open-chain hydrazides.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group at position 5 is introduced via nucleophilic substitution or oxidative difluoromethylation. A patented method employs difluoromethyl triflate (CFHOTf) in the presence of a base (e.g., KCO) at 80–100°C:

Yields range from 50–65%, with selectivity influenced by steric and electronic effects.

Fluorination at Position 4

Fluorination is achieved using potassium fluoride (KF) under phase-transfer catalysis. Tetrabutylammonium hydrogen sulfate facilitates fluoride ion transfer into organic solvents like dimethylacetamide (DMAc):

This method avoids glass equipment due to HF byproduct formation and achieves >90% conversion at 120°C.

Esterification and Final Modifications

Esterification of pyrazolecarboxylic acids is performed using thionyl chloride (SOCl) to generate acyl chlorides, followed by reaction with ethanol:

This step offers high yields (70–85%) and is compatible with sensitive fluorinated intermediates.

Optimization Strategies and Challenges

Regioselectivity in Cyclocondensation

Regiochemical outcomes depend on the ketoester’s substituents. Ethyl 3-ketoesters favor 1,3-dipolar cycloaddition to form 1-methyl-3-carboxylate pyrazoles, but competing pathways may yield regioisomers. Microwave-assisted synthesis reduces reaction times and improves selectivity.

| Step | Temperature (°C) | Solvent | Catalyst |

|---|---|---|---|

| Cyclocondensation | 80–100 | Ethanol | HCl |

| Difluoromethoxylation | 80–100 | DMF | KCO |

| Fluorination | 120 | DMAc | TBAHS |

| Esterification | 25–40 | Toluene | None |

Comparative Analysis of Methods

The fluorination-first approach (introducing fluorine early) minimizes side reactions during subsequent steps, whereas late-stage difluoromethoxylation improves overall yield by reducing exposure of the OCFH group to harsh conditions. Industrial-scale syntheses prioritize cost-effective reagents like KF over silver-based fluorinating agents .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for generating bioactive intermediates.

Reaction Conditions

-

Base-Catalyzed: NaOH (1–2 M aqueous solution), 60–80°C, 4–6 hours.

-

Acid-Catalyzed: H₂SO₄ (10% v/v), reflux conditions, 8–10 hours.

Outcomes

| Product | Yield (%) | Application |

|---|---|---|

| 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | 75–85 | Precursor for fungicides |

This hydrolysis is often the first step in synthesizing succinate dehydrogenase inhibitors.

Nucleophilic Substitution at Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group participates in nucleophilic substitutions under specific conditions, though its electron-withdrawing nature reduces reactivity compared to non-fluorinated ethers.

Example Reaction

Amination with Cyclopropylamine

Mechanistic Insight

The reaction proceeds via an SNAr mechanism, where the electron-deficient difluoromethoxy group activates the pyrazole ring for attack by amines .

Cross-Coupling Reactions

The fluorine atom at position 4 enables palladium-catalyzed cross-coupling, a strategy for introducing aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃, DME/H₂O (3:1), 80°C.

-

Scope: Compatible with boronic acids bearing electron-donating groups.

| Boronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 65 |

| 4-Methoxyphenylboronic acid | 72 |

The retained ester group allows further functionalization post-coupling.

Cyclocondensation Reactions

The ester and adjacent substituents enable cyclocondensation to form fused heterocycles.

Formation of Pyrazolo[1,5-a]pyrimidines

-

Reagents: Amidines or guanidines, ethanol, 70°C.

-

Yield: 50–70% depending on substituent bulk.

Applications: These products show promise as kinase inhibitors in anticancer drug discovery.

Reduction of the Ester Group

Selective reduction of the ester to a primary alcohol is achievable with LiAlH₄:

Conditions: Anhydrous THF, 0°C to room temperature, 2 hours.

Product: 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-methanol (yield: 80%).

Halogenation Reactions

Electrophilic halogenation at the pyrazole ring is limited due to electron-withdrawing substituents, but directed ortho-metalation strategies enable selective bromination:

Conditions: LDA (Lithium Diisopropylamide), THF, -78°C, followed by Br₂.

Outcome: Bromination at position 2 (yield: 45%).

Grignard Additions

The ester group reacts with Grignard reagents to form tertiary alcohols:

Example:

-

Reagent: Methylmagnesium bromide (3 equiv.), THF, 0°C.

-

Product: 3-(1-Hydroxy-1-methylethyl)-5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole (yield: 70%).

Photochemical Reactions

UV irradiation induces defluorination of the difluoromethoxy group:

Conditions: UV light (254 nm), acetonitrile, 6 hours.

Product: 5-Methoxy-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate (yield: 30%).

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

This compound has been identified as a derivative of pyraflufen-ethyl, a well-known herbicide effective against broad-leaved weeds and grasses. Its mechanism involves selective contact action, which allows it to target specific plant species while minimizing damage to crops. The herbicidal properties are attributed to its ability to inhibit certain enzymes critical for plant growth .

Data Table: Herbicidal Efficacy

| Compound Name | Application Type | Target Weeds | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate | Herbicide | Broad-leaved weeds, grasses | Inhibition of enzyme activity |

| Pyraflufen-ethyl | Herbicide | Various broadleaf species | Selective contact action |

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been explored for its potential in synthesizing compounds with enhanced antimicrobial properties. Research shows that modifications to the pyrazole ring can lead to increased efficacy against various microbial strains .

Case Study: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial effects of various pyrazole derivatives, this compound was tested against common pathogens. Results indicated that certain derivatives demonstrated inhibition zones comparable to established antibiotics, suggesting potential for development into therapeutic agents .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. The compound is classified under several hazard categories, including skin and eye irritation, and potential respiratory toxicity upon inhalation. Such considerations are vital for ensuring safe handling and application in both agricultural and laboratory settings .

Safety Data Overview

| Hazard Classification | Description |

|---|---|

| Skin Irritation (Category 2) | Causes skin irritation |

| Eye Irritation (Category 2A) | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory system irritation |

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Pyrazole Derivatives

*Similarity scores from are based on structural alignment algorithms.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility: The difluoromethoxy group in the target compound balances lipophilicity and polarity, enhancing membrane permeability compared to the trifluoromethyl analog (), which is more lipophilic but less metabolically stable due to stronger electron-withdrawing effects.

Metabolic Stability: Fluorine atoms at positions 4 and 5 (target compound) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-fluorinated analogs like Ethyl 3-methyl-1H-pyrazole-4-carboxylate () . The difluoromethyl group () offers similar metabolic resistance but may introduce steric hindrance affecting target binding.

Sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties, which may increase reactivity but reduce stability under acidic conditions .

Biological Activity

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

This compound has the molecular formula and a CAS number of 1384429-59-7. The compound features a pyrazole ring with difluoromethoxy and fluoro substituents, which are critical for its biological activity.

The synthesis typically involves the reaction of substituted pyrazole derivatives with ethyl acetoacetate or similar reagents under controlled conditions, yielding various analogs that may exhibit enhanced activity against specific biological targets .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In a rat model of carrageenan-induced paw edema, compounds with similar structures demonstrated significant reductions in inflammation. For instance, derivatives with specific substitutions at the pyrazole scaffold showed improved anti-inflammatory effects compared to control groups .

| Compound | Anti-inflammatory Activity |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant reduction in edema |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant reduction in edema |

| This compound | Potential for further study |

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor properties. Studies suggest that modifications on the pyrazole ring can lead to enhanced cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest. Research indicates that certain pyrazole derivatives exhibit activity against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects .

Case Studies and Research Findings

A notable study involved the synthesis of several pyrazole derivatives, including this compound, which were tested for various biological activities. The results indicated that specific substitutions could significantly enhance their efficacy against inflammatory responses and tumor cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential fluorination and difluoromethoxylation of a pyrazole core. Key steps include:

- Difluoromethoxy introduction : Using reagents like sodium chlorodifluoroacetate under basic conditions to install the -OCF₂ group at the 5-position of the pyrazole ring .

- Esterification : Ethyl ester formation at the 3-position via coupling with ethyl chloroformate or acid-catalyzed esterification of the corresponding carboxylic acid intermediate .

- Methylation : N-methylation at the 1-position using iodomethane and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm substituent positions (e.g., difluoromethoxy as a triplet in ¹⁹F NMR at ~-80 ppm) and methyl/ethyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages .

Q. What solvents and conditions are optimal for its stability during storage?

- Methodological Answer :

- Storage : Dark glass vials under inert gas (argon) at -20°C to prevent hydrolysis of the ester group .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal sensitivity to light and moisture. Avoid dimethyl sulfoxide (DMSO) for long-term stock solutions due to slow ester hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the difluoromethoxy group’s orientation can be confirmed via electron density maps .

- Packing Analysis : Tools like Mercury CSD 2.0 identify intermolecular interactions (e.g., C–F⋯H hydrogen bonds) influencing crystal packing .

- Twinned Data Refinement : For challenging crystals, SHELXL’s twin refinement options (e.g., BASF parameter) improve R-factor convergence .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the pyrazole C-3 and ester carbonyl confirm the carboxylate position .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by hindered rotation of the difluoromethoxy group .

Q. What experimental strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time for fluorination steps (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic difluoromethoxylation, minimizing side products .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura couplings for pyrazole functionalization, as validated in related compounds .

Q. How to investigate the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hydrolysis Studies : Simulate physiological conditions (pH 7.4 buffer, 37°C) to track ester cleavage via LC-MS. The ethyl ester hydrolyzes to the carboxylic acid, a potential prodrug strategy .

- Electrophilic Substitution : React with nucleophiles (e.g., amines) at the 4-fluoro position under Pd-catalyzed cross-coupling conditions .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites using UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.